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Abstract

Fantofarone (SR 33557) is a potent and selective L-type calcium channel antagonist
belonging to the indolizine sulfone class. This document provides a comprehensive technical
overview of Fantofarone's chemical structure, physicochemical properties, and
pharmacological characteristics. Detailed experimental protocols for its synthesis and key
biological assays are outlined. The mechanism of action, involving the blockade of L-type
calcium channels, and its downstream signaling effects on vascular smooth muscle and cardiac
pacemaker cells are elucidated through descriptive text and graphical representations.
Quantitative data on its pharmacokinetic and pharmacodynamic parameters, as well as clinical
efficacy in stable angina, are presented in structured tables for clarity and comparative
analysis.

Chemical Structure and Physicochemical Properties

Fantofarone is chemically known as N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-(2-
propan-2-ylindolizin-1-yl)sulfonylphenoxy]propan-1-amine[1]. Its structure features a unique
indolizine sulfone moiety, which distinguishes it from other classes of calcium channel
blockers[2].

Table 1: Physicochemical Properties of Fantofarone
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Property Value Reference
Chemical Formula C31H38N20s5S [3]
Molecular Weight 550.71 g/mol [3]

CAS Number 114432-13-2 [1]

Melting Point 82-83 °C

pKa 8.34 £ 0.05

Appearance Crystalline solid

DMSO: 10 mg/mL, DMF: 10

Solubility L
mg/m

Pharmacological Properties and Mechanism of
Action

Fantofarone is a highly selective inhibitor of L-type voltage-gated calcium channels[1][4]. It
binds to the alpha 1-subunit of the L-type Ca?* channel at a site distinct from those of classical
calcium channel blockers like dihydropyridines, phenylalkylamines, and benzothiazepines[1][4].
This interaction is allosteric in nature[4]. The blockade of these channels by Fantofarone is
voltage-dependent[1].

Signaling Pathway of Fantofarone in Vascular Smooth
Muscle

In vascular smooth muscle cells, the influx of extracellular Ca2* through L-type calcium
channels is a critical step in the initiation of contraction. By blocking these channels,
Fantofarone reduces the intracellular Ca2* concentration. This, in turn, prevents the binding of
Ca2?* to calmodulin and the subsequent activation of myosin light chain kinase (MLCK). As a
result, the phosphorylation of the myosin light chain is inhibited, leading to smooth muscle
relaxation and vasodilation.
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Figure 1: Signaling pathway of Fantofarone in vascular smooth muscle.
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Signaling Pathway of Fantofarone in Cardiac Pacemaker
Cells

In the sinoatrial (SA) node, the primary pacemaker of the heart, the upstroke of the action
potential is largely dependent on the influx of Ca2* through L-type calcium channels. By
blocking these channels, Fantofarone reduces the rate of depolarization, thereby slowing the
heart rate (negative chronotropic effect). This action on the sinus node is a primary cardiac
effect of Fantofarone|[2].
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Figure 2: Effect of Fantofarone on cardiac pacemaker cells.

Quantitative Pharmacological Data
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The following tables summarize the key quantitative data for Fantofarone and its active

metabolite, SR 33671.

Table 2: Pharmacodynamic Profile of Fantofarone

Parameter Species/System Value Reference
ICso (L-type Caz* Rat Ventricular
9.0 uM [5]
channel) Myocytes
ECso (L-type Ca2* )
) Mouse Cardiac Cells 1.4 nM [1]
channel, depolarized)
ECso (L-type Ca2* )
] Mouse Cardiac Cells 0.15 uM [1]
channel, polarized)
ICso (N-type Ca?+ Chick Dorsal Root
. ~5 UM [4]
channel) Ganglion Neurons
ICso (P-type Caz* Rat Cerebellar
. ~5 UM [4]
channel) Purkinje Neurons

Table 3: Pharmacokinetic Parameters of SR 33671 (Active Metabolite) in Healthy Volunteers

100 mg 300 mg
Parameter Reference
Fantofarone Dose Fantofarone Dose
Cmax (ng/mL) 16 + 10 63+ 11 [6]
AUCo-24 (ng-h/mL) 157.50 + 89.13 535.50 + 135.11 [6]

Terminal Half-life (h)

!

4

~4

[6]

Table 4: Clinical Efficacy in Chronic Stable Angina Pectoris
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Fantofarone Fantofarone

Parameter Placebo Reference
100 mg BID 150 mg BID

Increase in

Exercise Time to
38 45 - 2]

Moderate Angina

(seconds)

Experimental Protocols
Chemical Synthesis of Fantofarone

The synthesis of Fantofarone is described in the Journal of Medicinal Chemistry (1992, 35, 6,
981-988). A generalized workflow is depicted below. For a detailed, step-by-step protocol,
please refer to the aforementioned publication.

Synthesis of Indolizine Sulfonyl Chloride

Sulfonylation r Chilorination r Final Coupling

Fantofarone

Synthesis of Aminoalkoxy Phenol

Alkylation > Amination >

Click to download full resolution via product page

Figure 3: Generalized synthetic workflow for Fantofarone.

Radioligand Binding Assay

The affinity of Fantofarone for L-type calcium channels can be determined using radioligand
binding assays with microsomal preparations from tissues rich in these channels, such as

baboon skeletal muscle[3].

Methodology:
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 Membrane Preparation: Isolate microsomal membranes from the tissue of interest (e.qg.,
baboon skeletal muscle) through differential centrifugation.

e Binding Incubation: Incubate the membrane preparation with a specific radioligand for the L-
type calcium channel (e.g., --INVALID-LINK---PN 200-110, --INVALID-LINK---
desmethoxyverapamil, or [3H]-d-cis-diltiazem) in the presence of varying concentrations of
Fantofarone.

o Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

o Quantification: Measure the radioactivity retained on the filters using liquid scintillation
counting.

o Data Analysis: Determine the ICso value of Fantofarone by non-linear regression analysis of
the competition binding data.

Whole-Cell Patch-Clamp Electrophysiology

The functional effects of Fantofarone on L-type calcium channel currents can be investigated
using the whole-cell patch-clamp technique on isolated cells, such as rat ventricular myocytes
or chick dorsal root ganglion neurons[4][5].

Methodology:
o Cell Isolation: Isolate single cells from the tissue of interest using enzymatic digestion.

e Recording Configuration: Establish a whole-cell patch-clamp configuration using a glass
micropipette filled with an appropriate intracellular solution.

» Voltage Protocol: Apply a specific voltage protocol to the cell to elicit L-type calcium currents.
This typically involves a holding potential (e.g., -80 mV or -40 mV) followed by depolarizing
voltage steps.

o Drug Application: Perfuse the cell with an extracellular solution containing varying
concentrations of Fantofarone.

» Data Acquisition and Analysis: Record the changes in the amplitude of the L-type calcium
current in the presence of Fantofarone and calculate the ECso or ICso value.
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Logical Relationships

The chemical structure of Fantofarone, its mechanism of action, and its therapeutic effects are
intricately linked. The indolizine sulfone core is a key structural feature responsible for its
unique binding to the L-type calcium channel. This specific interaction leads to the blockade of
calcium influx, resulting in vasodilation and a negative chronotropic effect, which are the basis
for its therapeutic application in conditions like angina pectoris.
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Figure 4: Logical relationship of Fantofarone's properties.

Conclusion

Fantofarone is a novel calcium channel antagonist with a distinct chemical structure and a
selective mechanism of action. Its ability to block L-type calcium channels translates into
beneficial physiological effects, including vasodilation and a reduction in heart rate, which have
been demonstrated to be effective in the treatment of chronic stable angina pectoris. The data
and protocols presented in this guide provide a comprehensive resource for researchers and
drug development professionals interested in Fantofarone and its therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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